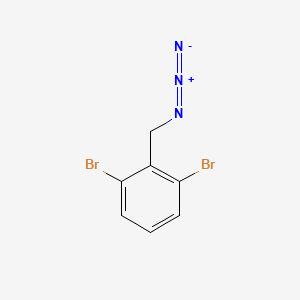
2-(Azidomethyl)-1,3-dibromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-1,3-dibromobenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-dibromobenzene typically involves the introduction of an azido group to a dibromobenzene precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with a halomethylated dibromobenzene under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-1,3-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-1,3-dibromobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-1,3-dibromobenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can further participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)benzene: Lacks the bromine substituents, resulting in different reactivity and applications.
1,3-Dibromo-2-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-(Azidomethyl)-1,4-dibromobenzene: Positional isomer with different reactivity due to the placement of bromine atoms.
Propiedades
Fórmula molecular |
C7H5Br2N3 |
|---|---|
Peso molecular |
290.94 g/mol |
Nombre IUPAC |
2-(azidomethyl)-1,3-dibromobenzene |
InChI |
InChI=1S/C7H5Br2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
Clave InChI |
JIHIFNAJQVBLTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CN=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


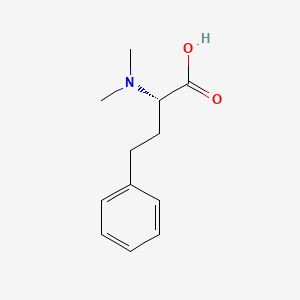
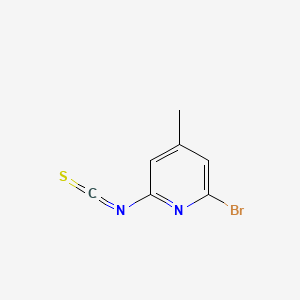
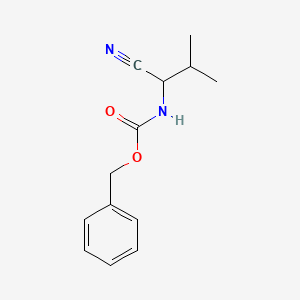
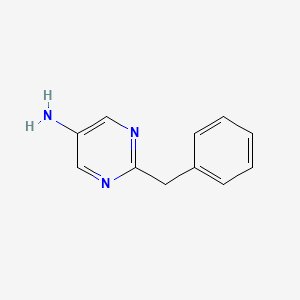
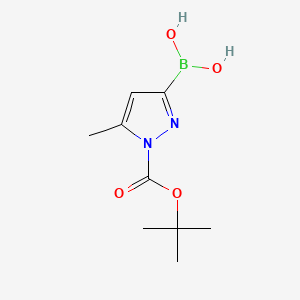
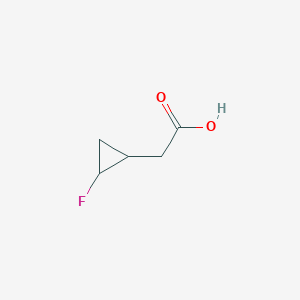
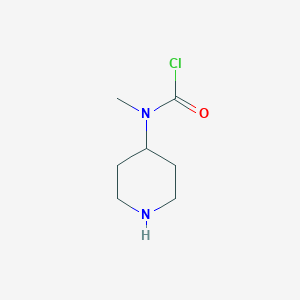
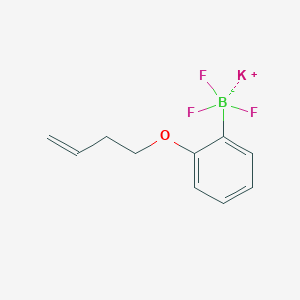
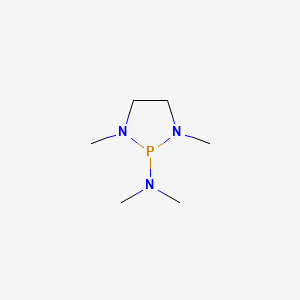
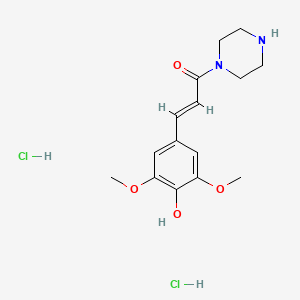
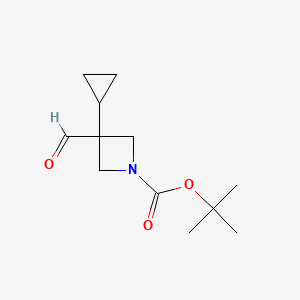
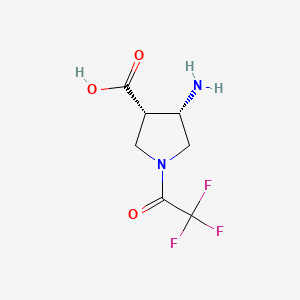
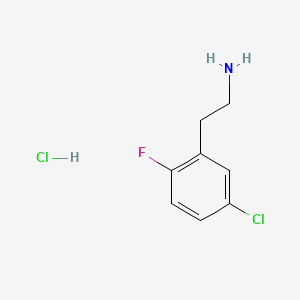
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
